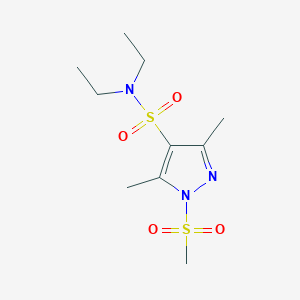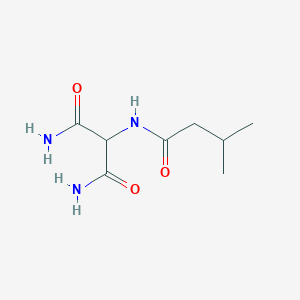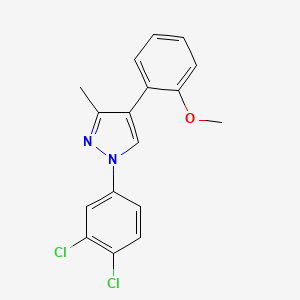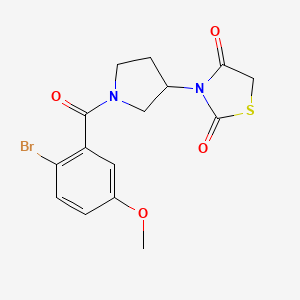
N,N'-dibenzylsulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-dibenzylsulfamide is a chemical compound with the molecular formula C14H16N2O2S . It is an intermediate in the set of reactions leading to 2-chloroethylnitrososulfamides, a new family of promising therapeutic compounds .
Synthesis Analysis
The synthesis of N,N’-dibenzylsulfamide involves a practical and efficient process via Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry . This process has been applied to synthesize polysulfamides .
Molecular Structure Analysis
The N-(2-Chloroethyl)-N-nitroso-N’,N’-dibenzylsulfamide molecule contains a total of 43 bond(s). There are 25 non-H bond(s), 15 multiple bond(s), 8 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s) and 1 sulfonamide(s) (thio-/dithio-) .
Chemical Reactions Analysis
Thermal analysis showed that this family of polymers possess high thermal stability and tunable glass transition temperatures. Hydrolysis studies indicated that aromatic polysulfamides could be recycled back to their constituting monomers at the end of their life cycle .
Physical And Chemical Properties Analysis
The physical and chemical properties of N,N’-dibenzylsulfamide include a molecular weight of 276.36 g/mol, XLogP3-AA of 2, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 6, Exact Mass of 276.09324893 g/mol, Monoisotopic Mass of 276.09324893 g/mol, Topological Polar Surface Area of 66.6 Ų, Heavy Atom Count of 19, Formal Charge of 0, Complexity of 311, and Isotope Atom Count of 0 .
Aplicaciones Científicas De Investigación
1. Synthesis of Unsymmetrical Sulfamides and Polysulfamides N,N’-disubstituted sulfamides, such as N,N’-dibenzylsulfamide, have been used in the synthesis of unsymmetrical sulfamides and polysulfamides via Sulfur (VI)-Fluoride Exchange (SuFEx) click chemistry . This process has been applied to synthesize polysulfamides, a virtually unknown type of polymer despite their potential utility in non-covalent dynamic networks .
Hydrogen-Bond Donors and Acceptors
As hydrogen-bond donors and acceptors, N,N’-disubstituted sulfamides have been used in a range of applications from medicinal chemistry to anion-binding catalysis . This unique moiety remains marginal, in part because of a lack of general synthetic methods to access unsymmetrical sulfamides .
Materials Science
Aliphatic N,N’-disubstituted sulfamides have been used as gelators to trigger the assembly of 3D networks and vesicles . This is a powerful feature for materials science.
Medicinal Chemistry
In a medicinal chemistry setting, sulfamides can be used as bioisosteres for amides, ureas, and carbamates, and have become more common in the medicinal chemist’s arsenal . For example, the broad-spectrum antibiotic doripenem contains a monosubstituted sulfamide pharmacophore .
Hydrogen-Bonding Organocatalysis
Hydrogen-bonding organocatalysis could become a natural avenue of research for these compounds, but only a handful of useful transformations have been reported with sulfamides thus far .
6. α-Oxidation and Sulfonation of Benzyl Secondary Amines A method for the α-oxidation and sulfonation of benzyl secondary amines was developed utilizing Ir(iii) or Eosin Y as the photocatalyst in the presence of O2 as a green oxidant . This method achieved good functional group compatibility with cyclic and acyclic benzylamines .
Engineering of Imine Reductase
This research offers an efficient method for engineering imine reductase (IRED), significantly improving conversion and selectivity for N-benzyl cyclo-tertiary amines, aiding drug synthesis and providing insights into rational design of other enzymes .
Selective Oxidation of Benzyl Alcohol
Recent research indicates that electrocatalysis, photocatalysis, and chemical catalysis have been extensively investigated for the purpose of selectively oxidizing benzyl alcohol .
Mecanismo De Acción
Target of Action
N,N’-dibenzylsulfamide, also known as Benzyl(Benzylsulfamoyl)Amine, is a type of sulfonamide. Sulfonamides are known to have antibacterial activity and have been used as chemotherapeutic agents . .
Mode of Action
Sulfonamides, in general, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition prevents the bacteria from synthesizing nucleic acids and proteins, thereby inhibiting their growth and proliferation .
Biochemical Pathways
As a sulfonamide, it likely affects the folic acid synthesis pathway in bacteria . By inhibiting the enzyme dihydropteroate synthase, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid .
Result of Action
As a sulfonamide, its primary effect is likely the inhibition of bacterial growth and proliferation by interfering with folic acid synthesis .
Propiedades
IUPAC Name |
N-(benzylsulfamoyl)-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-19(18,15-11-13-7-3-1-4-8-13)16-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURCZXCDZQICPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-dibenzylsulfamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2434082.png)
![8-ethoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2434083.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B2434084.png)
![N-(3,4-dimethoxyphenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2434088.png)

![2-amino-N-(3-ethoxypropyl)-1-phenethyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2434091.png)



![methyl 4-chloro-2-({[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B2434098.png)
![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2434100.png)
![(2E)-3-[5-(4-cyanophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2434103.png)